4-(1,3-benzothiazol-2-yl)-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]butanamide
CAS No.:
Cat. No.: VC14780539
Molecular Formula: C16H17N3OS2
Molecular Weight: 331.5 g/mol
* For research use only. Not for human or veterinary use.
![4-(1,3-benzothiazol-2-yl)-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]butanamide -](/images/structure/VC14780539.png)
Specification
Molecular Formula | C16H17N3OS2 |
---|---|
Molecular Weight | 331.5 g/mol |
IUPAC Name | 4-(1,3-benzothiazol-2-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)butanamide |
Standard InChI | InChI=1S/C16H17N3OS2/c1-10-11(2)21-16(17-10)19-14(20)8-5-9-15-18-12-6-3-4-7-13(12)22-15/h3-4,6-7H,5,8-9H2,1-2H3,(H,17,19,20) |
Standard InChI Key | TUFZQXKQBXOFMJ-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(SC(=N1)NC(=O)CCCC2=NC3=CC=CC=C3S2)C |
Introduction
4-(1,3-benzothiazol-2-yl)-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]butanamide is a complex organic molecule belonging to the class of thiazole and benzothiazole derivatives. These compounds are extensively studied for their potential biological activities, including antimicrobial and anticancer properties. The structure features a benzothiazole moiety, known for its diverse pharmacological effects, and a thiazole component linked via a butanamide group.
Synthesis
The synthesis of 4-(1,3-benzothiazol-2-yl)-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]butanamide typically involves multi-step organic reactions. These steps require careful optimization of reaction conditions to maximize yield and purity. Starting materials often include chloromethyl-benzothiazole and thiazole derivatives, which are commonly used in medicinal chemistry.
Biological Activities
Compounds containing benzothiazole and thiazole moieties have been extensively studied for their biological activities. This specific compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against various bacterial strains. Additionally, derivatives of benzothiazoles are often investigated for anticancer properties, as they can interfere with cell proliferation pathways.
Biological Activities Table
Activity | Description |
---|---|
Antimicrobial | Effective against various bacterial strains |
Anticancer | Potential to interfere with cell proliferation pathways |
Mechanism of Action
The mechanism of action for compounds like 4-(1,3-benzothiazol-2-yl)-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]butanamide typically involves interaction with specific biological targets such as enzymes or receptors. Experimental studies often employ techniques such as enzyme assays and receptor binding studies to elucidate these mechanisms.
Applications in Medicinal Chemistry
This compound has potential applications in several fields due to its unique combination of functional groups, which may enhance its bioactivity compared to simpler analogs. Interaction studies are crucial for understanding the pharmacodynamics of 4-(1,3-benzothiazol-2-yl)-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]butanamide.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume